3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone
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Overview
Description
2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a tetrahydroisoquinoline core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then coupled with tetrahydroisoquinoline derivatives. The reaction conditions typically involve the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as cyclization agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors could be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid, peracetic acid, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.
Sulmazole: A cardiotonic drug with a similar structural motif.
Isomazole: Another cardiotonic drug with related chemical properties.
Uniqueness
2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups and the tetrahydroisoquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19NO2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxy-4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C18H19NO2S/c1-21-17-11-15(22-2)7-8-16(17)18(20)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
ORZIOOIMOACKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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